3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide is an organic compound with a complex structure that includes a nitro group, a sulfamoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method is the nitration of N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Reduction: The major product is 3-amino-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
- 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of the propan-2-ylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11(2)18-25(23,24)15-8-6-13(7-9-15)17-16(20)12-4-3-5-14(10-12)19(21)22/h3-11,18H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFICDRTSCXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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